molecular formula C10H14N4O2 B1482087 cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2098074-75-8

cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B1482087
M. Wt: 222.24 g/mol
InChI Key: CERGDBJXZXXQBQ-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CPM) is an organic compound belonging to the triazole family. It is a small molecule with diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. CPM has been extensively studied in recent years, and its potential applications have been explored in various fields, such as drug development and biochemistry.

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared via a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), forms a stable complex with CuCl. This complex catalyzes Huisgen 1,3-dipolar cycloadditions efficiently under water or neat conditions, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups, making it an outstanding catalyst for CuAAC (Ozcubukcu et al., 2009).

Synthesis of Heterocycles

Methyl 3-cyclopropyl-3-oxopropanoate's reaction with various reactants led to the synthesis of several heterocycles having a cyclopropyl substituent. These reactions underline the versatility of cyclopropyl-containing compounds in synthesizing diverse heterocyclic structures, showcasing their utility in organic synthesis and potential applications in developing biologically active molecules (Pokhodylo et al., 2010).

Antimicrobial and Anticonvulsant Activity

Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and evaluated for their in vitro antibacterial and antifungal activity, as well as their anticonvulsant activity. These compounds displayed moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans. Certain compounds also exhibited excellent anticonvulsant activity, highlighting the potential of triazole derivatives in medicinal chemistry for developing new therapeutic agents (Rajasekaran et al., 2006).

Synthesis of Novel Triazole Derivatives as Anti-Nociceptive and Anti-Inflammatory Agents

Synthesis of novel triazole derivatives aimed to obtain compounds with potential anti-nociceptive and anti-inflammatory activity. The synthesized compounds were evaluated for their anti-nociceptive activity using the hot plate method and the writhing response method, and for anti-inflammatory activity using the carrageenan-induced paw edema method. Some compounds showed significant anti-nociceptive and superior anti-inflammatory activity, suggesting the potential for further exploration in the development of new pain management and anti-inflammatory drugs (Rajasekaran & Rajagopal, 2009).

properties

IUPAC Name

cyclopropyl-[3-[4-(hydroxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-6-8-3-14(12-11-8)9-4-13(5-9)10(16)7-1-2-7/h3,7,9,15H,1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERGDBJXZXXQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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cyclopropyl(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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